ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and pharmaceuticals. The presence of the fluorine atom and the ester group in its structure makes it a unique and valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate reagents. One common method includes the reaction of 2,3-diaminopyridine with ethyl fluoroacetate under acidic conditions, followed by cyclization to form the imidazo[4,5-b]pyridine ring . The reaction conditions often require the use of catalysts such as palladium on carbon or Raney nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its antihypertensive properties.
Imidazo[1,2-a]pyridine derivatives: Exhibits antituberculosis activity.
Uniqueness
Ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the fluorine atom and the ester group, which enhance its chemical reactivity and biological activity. These features make it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
WFTRRADJPVPTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.